molecular formula C18H18F3N3O4 B143283 H-Ala-Pro-AFC CAS No. 125791-92-6

H-Ala-Pro-AFC

Cat. No. B143283
CAS RN: 125791-92-6
M. Wt: 397.3 g/mol
InChI Key: GGRRKBLWOMKWNS-ZANVPECISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-Pro-AFC is a fluorogenic substrate for dipeptidyl peptidase IV (DPP IV) and Xaa-Pro dipeptidase . It is a biological active peptide . This compound is also a substrate for fibroblast activation protein alpha (FAP, also called antiplasmin-cleaving enzyme, APCE) .


Molecular Structure Analysis

The molecular formula of H-Ala-Pro-AFC is C18H18F3N3O4 . The IUPAC name is (2S)-1-[(2S)-2-aminopropanoyl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide . The molecular weight is 397.35 g/mol .

Scientific Research Applications

1. Substrate for Dipeptidyl Peptidase IV (DPP IV) H-Ala-Pro-AFC is a substrate for Dipeptidyl Peptidase IV (DPP IV), an enzyme involved in the breakdown of certain proteins . This makes it useful in studies investigating the function and activity of DPP IV.

Substrate for Xaa-Pro Dipeptidase

In addition to DPP IV, H-Ala-Pro-AFC also serves as a substrate for Xaa-Pro dipeptidase . This broadens its application in enzymology and protein research.

Fluorescent Peptide Studies

H-Ala-Pro-AFC is a fluorescent peptide with an absorbance at 380 nm and emission at 500 nm . This property makes it valuable in fluorescence-based assays and imaging techniques.

Enzyme Activity Assays

The use of H-Ala-Pro-AFC in enzyme activity assays is a key application. Its cleavage by specific enzymes can be monitored by the change in fluorescence, providing a quantitative measure of enzyme activity .

Biomarker Research

H-Ala-Pro-AFC can be used in biomarker research, particularly in the context of diseases where DPP IV activity is altered . This includes conditions like diabetes and certain cancers.

Diabetes and Metabolism Research

Given the role of DPP IV in glucose metabolism, H-Ala-Pro-AFC is often used in diabetes and metabolism research . It can help in understanding the role of DPP IV in these conditions and in the development of potential therapeutic strategies.

Cell Signaling Studies

H-Ala-Pro-AFC can be used in cell signaling studies. As DPP IV plays a role in signal transduction, studying its activity with H-Ala-Pro-AFC can provide insights into cellular communication processes .

Development of DPP IV Inhibitors

H-Ala-Pro-AFC can be used in the development and testing of DPP IV inhibitors, which are a class of drugs used in the treatment of type 2 diabetes .

Mechanism of Action

Target of Action

H-Ala-Pro-AFC is a biologically active peptide . Its primary targets are Dipeptidyl Peptidase IV (DPP IV) and Xaa-Pro Dipeptidase . These enzymes play crucial roles in various biological processes, including the regulation of glucose metabolism, immune response, and signal transduction.

Mode of Action

H-Ala-Pro-AFC interacts with its targets by serving as a substrate for DPP IV and Xaa-Pro Dipeptidase . The interaction results in the cleavage of the peptide, which can be detected due to the release of a fluorescent signal (Abs/Em=380/500nm) .

Result of Action

The cleavage of H-Ala-Pro-AFC by DPP IV and Xaa-Pro Dipeptidase results in the release of a fluorescent signal . This can be used to measure the activity of these enzymes, making H-Ala-Pro-AFC a valuable tool in biochemical research.

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling H-Ala-Pro-AFC . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-1-[(2S)-2-aminopropanoyl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26)/t9-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRRKBLWOMKWNS-ZANVPECISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ala-Pro-AFC
Reactant of Route 2
H-Ala-Pro-AFC
Reactant of Route 3
H-Ala-Pro-AFC
Reactant of Route 4
Reactant of Route 4
H-Ala-Pro-AFC
Reactant of Route 5
H-Ala-Pro-AFC
Reactant of Route 6
Reactant of Route 6
H-Ala-Pro-AFC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.